molecular formula C4H9NaO6S B6612244 sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol CAS No. 38365-73-0

sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol

Cat. No. B6612244
CAS RN: 38365-73-0
M. Wt: 208.17 g/mol
InChI Key: XEBGWTLTGPRZOB-UHFFFAOYSA-M
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Description

Sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol (also known as sodium sulfoethyl ether, or SSE) is an organic compound that has been used in various scientific research applications. It is a colorless, odorless liquid with a boiling point of 153 °C and a melting point of -9 °C. SSE is a surfactant, meaning it reduces the surface tension between two different liquids, which makes it useful for many applications in the lab. In addition, it is also used in biochemical and physiological research as a solvent and as a surfactant.

Scientific Research Applications

SSE has many applications in scientific research. It is used as a surfactant in various biochemical and physiological experiments, such as in cell culture media. It is also used as a solvent in organic synthesis, as it is miscible with most organic solvents. In addition, it is used in chromatography as a mobile phase, as well as in drug delivery systems.

Mechanism of Action

SSE acts as a surfactant by reducing the surface tension between two different liquids. It does this by forming a monolayer of molecules on the surface of the liquid, which reduces the surface tension. This allows for better mixing of the two liquids, which is useful for many applications in the lab.
Biochemical and Physiological Effects
SSE has been used in a variety of biochemical and physiological studies. It has been shown to increase the solubility of certain compounds, which makes it useful for drug delivery systems. In addition, it has been used to increase the stability of certain proteins, which is useful for cell culture media. It has also been used to increase the permeability of cell membranes, which can be useful for studying the transport of drugs and other compounds across cell membranes.

Advantages and Limitations for Lab Experiments

The main advantage of using SSE in the lab is that it is a non-toxic compound, making it safe to use in experiments. In addition, it is very soluble in water, making it easy to use in aqueous solutions. However, it is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

The future applications of SSE in scientific research are numerous. It could be used in drug delivery systems to increase the solubility of certain drugs. It could also be used in protein engineering to increase the stability of proteins. In addition, it could be used in cell culture media to increase the permeability of cell membranes. Finally, it could be used in chromatography to increase the efficiency of separation.

Synthesis Methods

SSE is synthesized by reacting ethylene oxide with sulfonic acid. This reaction produces a mixture of sodium salts of the sulfonate esters of ethylene oxide. The reaction is carried out in an aqueous solution at a temperature of approximately 70°C. This reaction is usually carried out under basic conditions in order to ensure complete conversion of the reactants. The reaction is typically carried out in the presence of a catalyst, such as sodium hydroxide or sodium carbonate, in order to speed up the reaction.

properties

IUPAC Name

sodium;2-(2-hydroxyethoxy)ethyl sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S.Na/c5-1-2-9-3-4-10-11(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBGWTLTGPRZOB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOS(=O)(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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